molecular formula C12H9BrF3N5S B13716982 6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13716982
M. Wt: 392.20 g/mol
InChI Key: LEXKZZBYCPYKDM-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group, a thiosemicarbazide moiety, and a trifluoromethyl group attached to a pyrimidine ring. These structural features confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group or the thiosemicarbazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
  • 6-(3-Methylphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
  • 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that are not possible with other substituents. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C12H9BrF3N5S

Molecular Weight

392.20 g/mol

IUPAC Name

[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C12H9BrF3N5S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21)

InChI Key

LEXKZZBYCPYKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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